

Application Note: 1-Methyl-5-fluorouracil as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: 1-Methyl-5-fluorouracil

CAS No.: 155-16-8

Cat. No.: B3048072

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Executive Summary

While pharmacopeial monographs (USP/EP) for Fluorouracil (5-FU) strictly define Impurities A, B, C, D, E, and F, **1-Methyl-5-fluorouracil** (1-Me-5-FU) represents a critical "process-specific" impurity and structural analogue. It frequently arises during the synthesis of N-alkylated prodrugs (e.g., Tegafur, Capecitabine) or via aberrant methylation in process streams.

Because N1-substitution blocks the metabolic activation pathway of 5-FU (which requires conversion to 5-FdUMP), 1-Me-5-FU is pharmacologically inactive. Its presence directly correlates with a loss of potency. This guide provides validated protocols for separating 1-Me-5-FU from the parent drug using HPLC-UV and LC-MS/MS, ensuring precise quantification in both API release testing and pharmacokinetic studies.

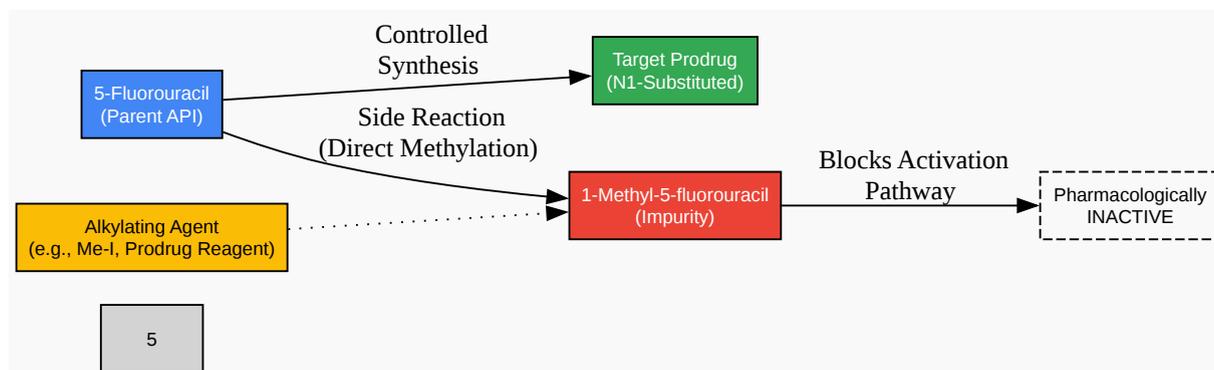
Chemical & Physical Reference Data

Understanding the physicochemical difference between the parent and the methylated standard is vital for chromatographic separation.

Property	5-Fluorouracil (Parent)	1-Methyl-5-fluorouracil (Standard)	Chromatographic Impact
CAS No.	51-21-8	155-16-8	Unique identifier
Formula	C ₄ H ₃ FN ₂ O ₂	C ₅ H ₅ FN ₂ O ₂	+14 Da mass shift (Methyl group)
MW	130.08 g/mol	144.10 g/mol	Resolvable by Mass Spec
pKa	~8.0 (Acidic N-H)	~7.8 (N3-H)	1-Me-5-FU lacks the acidic N1-H
LogP	-0.89 (Highly Polar)	-0.5 (Slightly less polar)	1-Me-5-FU elutes after 5-FU in RP-HPLC
UV Max	265-266 nm	266-268 nm	Co-elution risk; requires high resolution
Solubility	Water, Methanol	Water, Methanol, DMSO	Compatible with aqueous mobile phases

The "Why": Origin & Criticality

1-Methyl-5-fluorouracil is not just a random impurity; it is a marker of regioselectivity failure in synthesis.



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Figure 1: Origin of **1-Methyl-5-fluorouracil**.^{[1][2]} In direct alkylation reactions, competition between N1 and N3 sites can lead to methylated byproducts. Since 5-FU activation requires ribosylation at N1, the 1-Methyl derivative is a "dead-end" impurity.

Experimental Protocols

Protocol A: HPLC-UV (Purity & QC Release)

Objective: Quantify 1-Me-5-FU impurity levels in 5-FU API or formulation. Challenge: 5-FU is very polar and elutes near the void volume (t_0) on standard C18 columns. 1-Me-5-FU is only slightly more retained. Solution: Use a high-aqueous stable column (Aqua C18 or similar) and controlled pH.

Chromatographic Conditions:

- System: HPLC with PDA/UV Detector.
- Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (150 mm x 4.6 mm, 3 μ m). Standard C18 columns may cause peak collapse.
- Wavelength: 265 nm.
- Flow Rate: 1.0 mL/min.^[3]

- Temperature: 25°C.
- Injection Volume: 10 µL.

Mobile Phase Strategy (Isocratic):

- Buffer: 10 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 4.5 with Phosphoric Acid.
- Organic: Methanol (HPLC Grade).
- Ratio: Buffer:Methanol (95:5 v/v).

Procedure:

- Standard Prep: Dissolve 10 mg **1-Methyl-5-fluorouracil** in 10 mL Methanol (Stock A). Dilute to 10 µg/mL in Mobile Phase.
- Sample Prep: Dissolve 5-FU API in Mobile Phase to 1 mg/mL.
- System Suitability:
 - Resolution (Rs): > 2.0 between 5-FU and 1-Me-5-FU.
 - Tailing Factor: < 1.5 for both peaks.

Expected Results:

- 5-FU Retention: ~4.5 - 5.0 min.[4]
- 1-Me-5-FU Retention: ~6.5 - 7.5 min.
- Note: The methyl group increases hydrophobicity sufficiently to push the impurity away from the parent peak in 5% MeOH.

Protocol B: LC-MS/MS (Bioanalysis & Metabolite Tracking)

Objective: Detect trace levels of 1-Me-5-FU in plasma or complex matrices where UV sensitivity is insufficient. Mode: Negative Ion Electrospray (ESI-). Fluorouracil derivatives ionize poorly in positive mode.

Mass Spectrometry Parameters:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
5-Fluorouracil	129.0 [M-H] ⁻	42.1	-28
1-Methyl-5-FU	143.0 [M-H] ⁻	42.1 / 100.0	-30

| 5-Bromouracil (IS) | 189.0 [M-H]⁻ | 42.0 | -32 |

LC Conditions:

- Column: HILIC Column (e.g., TSKgel Amide-80 or Waters XBridge Amide). HILIC is preferred for LC-MS to avoid non-volatile phosphate buffers.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-1 min: 90% B (Isocratic)
 - 1-5 min: 90% -> 60% B
 - 5-7 min: 60% B
 - 7.1 min: Re-equilibrate at 90% B.

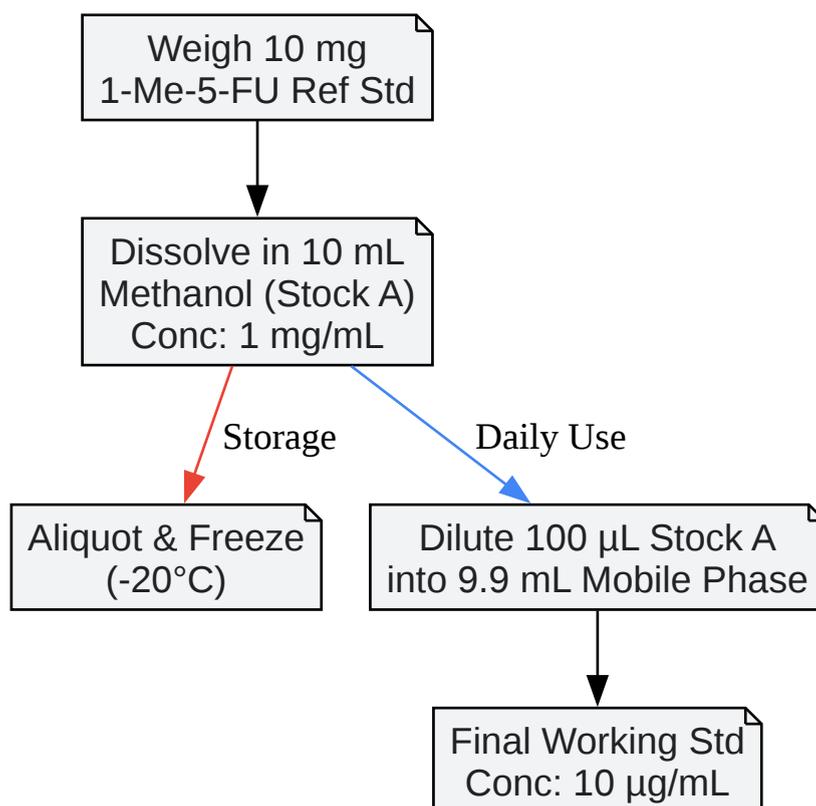
Standard Preparation & Handling

Storage: Store solid **1-Methyl-5-fluorouracil** at -20°C. It is stable but hygroscopic. Solubility:

- Stock Solution: Soluble in Methanol or DMSO (up to 50 mg/mL).

- Working Solution: Dilute in water or mobile phase.[5] Ensure <1% organic solvent in final injection if using Protocol A (High aqueous) to prevent peak distortion.

Visual Workflow for Standard Prep:



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Figure 2: Standard Preparation Workflow. Critical Step: Do not store dilute aqueous standards for >24 hours due to potential dehalogenation or microbial growth.

Troubleshooting & Tips

- Peak Tailing: 5-FU and its derivatives are notorious for tailing on older silica columns due to secondary interactions. Action: Ensure the column is "end-capped" and consider increasing buffer strength to 20 mM if tailing persists.
- Co-elution: If 1-Me-5-FU co-elutes with 5-FU, decrease the Methanol content to 2% or 3%. The separation is driven by the hydrophobic methyl group; reducing organic solvent magnifies this difference.

- Carryover: 1-Me-5-FU is not particularly "sticky," but ensure the needle wash contains 50% Methanol to prevent crystallization in the injector.

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